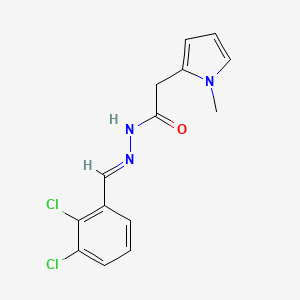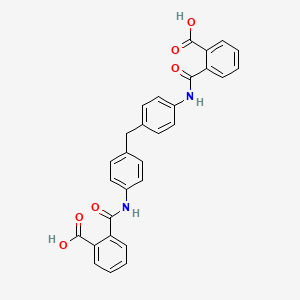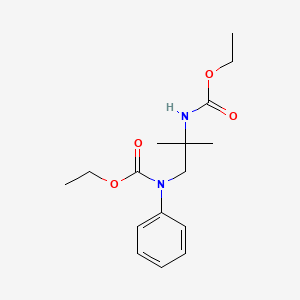
N',N2-Dicarbethoxy-2-methyl-N'-phenyl-1,2-propanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’,N2-Dicarbethoxy-2-methyl-N’-phenyl-1,2-propanediamine is a chemical compound with the molecular formula C16H24N2O4 and a molecular weight of 308.381 g/mol . This compound is known for its unique structure, which includes both carbethoxy and phenyl groups attached to a propanediamine backbone. It is often used in early discovery research due to its rare and unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’,N2-Dicarbethoxy-2-methyl-N’-phenyl-1,2-propanediamine typically involves the reaction of 1,2-diamine derivatives with carbethoxy and phenyl groups under controlled conditions . One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by the addition of carbethoxy and phenyl groups . The reaction conditions often require a basic environment and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for efficiency and cost-effectiveness. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and product quality .
Analyse Chemischer Reaktionen
Types of Reactions
N’,N2-Dicarbethoxy-2-methyl-N’-phenyl-1,2-propanediamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
N’,N2-Dicarbethoxy-2-methyl-N’-phenyl-1,2-propanediamine is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N’,N2-Dicarbethoxy-2-methyl-N’-phenyl-1,2-propanediamine involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and proteins, altering their activity and function. The exact pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N’,N2-Dicarbethoxy-N’-isopropyl-2-methyl-1,2-propanediamine: Similar structure but with an isopropyl group instead of a phenyl group.
1,2-Propanediamine: A simpler structure without the carbethoxy and phenyl groups.
Uniqueness
N’,N2-Dicarbethoxy-2-methyl-N’-phenyl-1,2-propanediamine is unique due to its combination of carbethoxy and phenyl groups, which confer specific chemical properties and reactivity. This makes it particularly valuable in research and industrial applications where these properties are desired .
Eigenschaften
Molekularformel |
C16H24N2O4 |
|---|---|
Molekulargewicht |
308.37 g/mol |
IUPAC-Name |
ethyl N-[2-(ethoxycarbonylamino)-2-methylpropyl]-N-phenylcarbamate |
InChI |
InChI=1S/C16H24N2O4/c1-5-21-14(19)17-16(3,4)12-18(15(20)22-6-2)13-10-8-7-9-11-13/h7-11H,5-6,12H2,1-4H3,(H,17,19) |
InChI-Schlüssel |
QOZMVCYUGMHXCR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NC(C)(C)CN(C1=CC=CC=C1)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



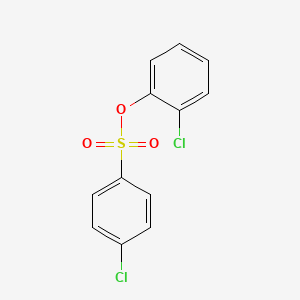
![2-[2-(1,3-Dithian-2-yl)phenyl]-1,3-dithiane](/img/structure/B11960154.png)
![1-(4-chlorophenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one](/img/structure/B11960159.png)
![6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile](/img/structure/B11960168.png)
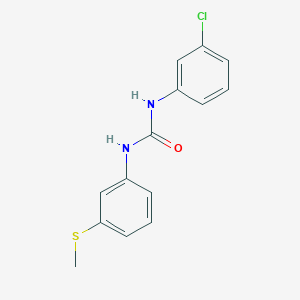
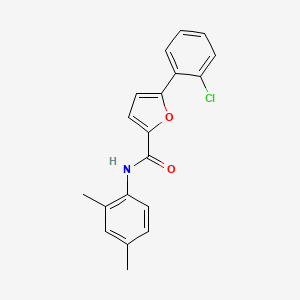
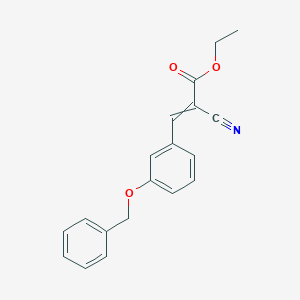
![N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-4-methoxyaniline](/img/structure/B11960189.png)

![Isopropyl (2Z)-5-(4-chlorophenyl)-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11960193.png)
